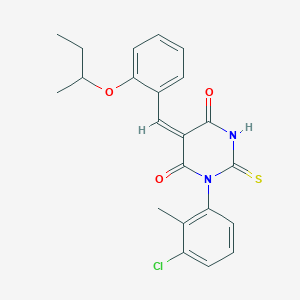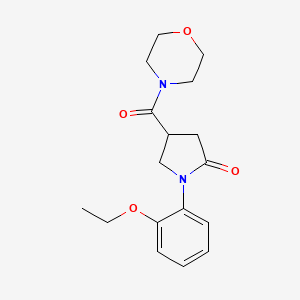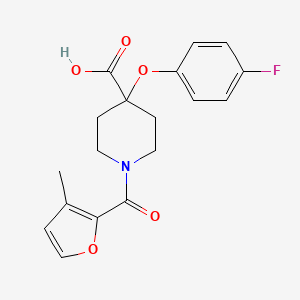![molecular formula C17H21N3O3S B5311637 4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5311637.png)
4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperidine-based compound that contains a pyrazole and a thiophene group, making it a unique and complex molecule. In
Mécanisme D'action
The mechanism of action of 4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways involved in cancer growth, inflammation, and neurological disorders. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid in lab experiments is its potential for multiple applications. It has shown promising results in cancer research, inflammation research, and neurological disorder research. However, one limitation is its complex structure, which may make it difficult to synthesize and study.
Orientations Futures
There are several future directions for the study of 4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid. One direction is to study its potential applications in other fields, such as cardiovascular disease and metabolic disorders. Another direction is to study its mechanism of action in more detail, to better understand how it works and how it can be optimized for therapeutic use. Additionally, further research is needed to determine its safety and toxicity profile, to ensure its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid involves several steps. The first step is the synthesis of 4-(2-thienyl)butanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with piperidine to form the piperidine amide. The amide is then reacted with hydrazine to form the pyrazole ring, followed by the addition of a carboxylic acid group to form the final compound.
Applications De Recherche Scientifique
4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid has been studied extensively for its potential applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, it has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
4-pyrazol-1-yl-1-(4-thiophen-2-ylbutanoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-15(6-1-4-14-5-2-13-24-14)19-11-7-17(8-12-19,16(22)23)20-10-3-9-18-20/h2-3,5,9-10,13H,1,4,6-8,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWYKKNYWDVWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC=N2)C(=O)CCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-isoxazolylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311558.png)

![N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5311569.png)
![3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine](/img/structure/B5311577.png)

![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5311613.png)
![5-[(2-methoxyphenoxy)methyl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5311619.png)

![4-bromo-3-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5311631.png)
![2-(4-thiomorpholinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5311645.png)
![N-methyl-2-(3-morpholinyl)-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide hydrochloride](/img/structure/B5311652.png)
![(2R*,3S*,6R*)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311659.png)